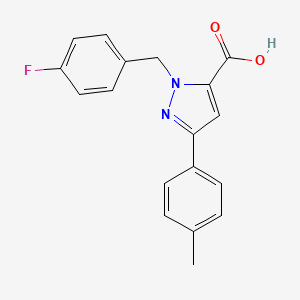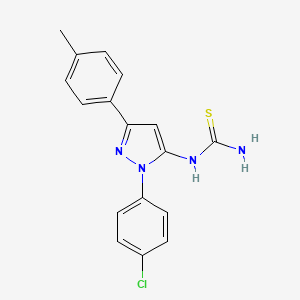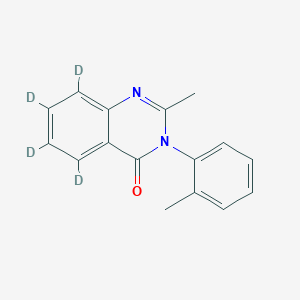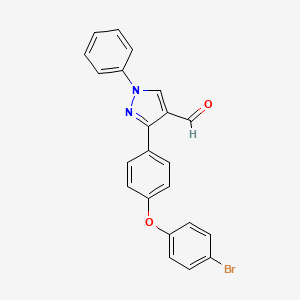
Furazan, 3,4-bis(chloroacetylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furazan, 3,4-bis(chloroacetylamino)- is a chemical compound that belongs to the class of furazan derivatives. Furazan compounds are known for their high energy density and stability, making them valuable in various scientific and industrial applications. The specific structure of Furazan, 3,4-bis(chloroacetylamino)- includes two chloroacetylamino groups attached to the furazan ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of Furazan, 3,4-bis(chloroacetylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chloroacetyl Groups: The chloroacetyl groups are introduced via a reaction with chloroacetyl chloride in the presence of a base such as pyridine.
Final Product Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain Furazan, 3,4-bis(chloroacetylamino)- in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Furazan, 3,4-bis(chloroacetylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The chloroacetyl groups can be hydrolyzed to form corresponding carboxylic acids.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Furazan, 3,4-bis(chloroacetylamino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other furazan derivatives and high-energy materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of energetic materials and explosives due to its high energy density and stability.
Comparaison Avec Des Composés Similaires
Furazan, 3,4-bis(chloroacetylamino)- can be compared with other similar compounds, such as:
3,4-bis(3-nitrofurazan-4-yl)furoxan: Known for its high-energy density and use in energetic materials.
3,4-bis(3-fluorodinitromethylfurazan-4-oxy)furazan: Another high-energy compound with unique properties due to the presence of fluorodinitromethyl groups.
3,4-bis(4-aminofurazan-3-yl)furoxan: Used as a synthon for the preparation of various linear and cyclic compounds.
The uniqueness of Furazan, 3,4-bis(chloroacetylamino)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other furazan derivatives.
Propriétés
Formule moléculaire |
C6H6Cl2N4O3 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14) |
Clé InChI |
GCUTXDUNVVYCKK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NC1=NON=C1NC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)


![4-{4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12047563.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B12047574.png)

